7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C₁₂H₂₂ . The structure consists of a bicyclic framework with fused rings. The [1,2,4]triazino[3,4-f]purine core is embedded within the molecule. For a detailed depiction, refer to the single-crystal X-ray diffraction (SXRD) data .
Scientific Research Applications
Anticancer and Anti-HIV Activities
Compounds related to 7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have shown promising results in in vitro studies for anticancer, anti-HIV, and antimicrobial activities. Specifically, similar triazino and triazolo[4,3-e]purine derivatives exhibited considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate anti-HIV-1 activity (Ashour et al., 2012).
Synthesis and Pharmaceutical Potential
The synthesis of [1,2,4]triazino[3,2-f]purines has been a topic of research, contributing to the development of new pharmaceutical compounds. These efforts are important for the creation of derivatives with potential therapeutic applications (Ueda et al., 1988).
Antitumor Activity
Similar compounds, like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, were synthesized and showed antitumor activity, highlighting the potential of these compounds in cancer treatment (Ueda et al., 1987).
Serotonin Receptor Affinity and Psychotropic Activity
Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar to the compound , have shown affinity for serotonin receptors and potential psychotropic activity, indicating their relevance in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
Research on xanthene derivatives related to purine-2,6-dione structures has suggested potential antiasthmatic properties. These studies are crucial for developing new therapeutic agents for asthma (Bhatia et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazino derivatives have been reported to act as iron chelators . Iron is a vital trace element involved in various biological processes, including cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
Similar compounds have been found to bind selectively to ferrous ions, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation .
Biochemical Pathways
Iron is involved in many critical biochemical pathways, including those related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, and apoptosis .
Result of Action
Similar compounds have been found to arrest the cell cycle at the g1 phase and induce significant apoptosis in cancer cells . This is likely due to the reduction in intracellular iron levels, which can inhibit cancer cell proliferation .
Properties
IUPAC Name |
3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-8(2)5-6-19-12(21)10-11(18(4)14(19)22)15-13-17-16-9(3)7-20(10)13/h8H,5-7H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQLYYEMBHLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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